methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether
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Overview
Description
The compound “methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether” is a complex organic molecule. It contains a benzoxazinone ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzoxazinone ring, in particular, could have interesting structural properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Aromatic Polyamides Synthesis
- This compound is utilized in the synthesis of high-performance aromatic polyamides. These polyamides are characterized by their high thermal stability and are used in various industrial applications due to their durable properties (Hsiao & Huang, 1997).
Synthesis of Benzoxazine Derivatives
- It is involved in the synthesis of benzoxazine derivatives, which are known for their utility in creating thermosets with enhanced thermal properties. The process includes the use of aromatic diamines as starting materials (Lin, Chang, Hsieh & Lee, 2008).
Sulfonated Poly(phthalazinone Ether Sulfone)s Synthesis
- The compound plays a role in the synthesis of sulfonated poly(phthalazinone ether sulfone)s. These materials exhibit low swelling and are considered for applications like Proton Exchange Membrane Fuel Cells (PEMFC) (Xiao, Sun, Yan, Zhu & Tao, 2002).
Synthesis of Polybenzimidazoles
- It is used in the creation of sulfonated polybenzimidazoles, which are noted for their excellent thermal stability, mechanical properties, and low methanol permeability, making them suitable for membrane applications (Liu, Li, Zhang, Li, Cao & Jian, 2014).
Synthesis of Poly(Arylene Ether Sulfone)s
- The compound is a key ingredient in synthesizing poly(arylene ether sulfone)s, which are known for their heat resistance and solubility, making them ideal for high-temperature membrane and composite matrix materials (Yu, Liu, Wang, Gu & Jian, 2009).
Future Directions
Mechanism of Action
Target of Action
It is known that the compound belongs to the class ofextended flavonoids . Flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and ion channels, contributing to their diverse biological activities .
Mode of Action
The compound’s structure suggests that it may interact with its targets throughπ-stacking interactions . The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Biochemical Pathways
Given its classification as an extended flavonoid , it may be involved in various biochemical pathways influenced by flavonoids. Flavonoids are known to modulate the activity of a wide range of enzymes and cell receptors, affecting numerous biochemical pathways .
Pharmacokinetics
The stability of the benzoxazin-4-one ring provides an appropriate condition for a mild cyclodehydration reaction , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-25-17-11-13-18(14-12-17)27(23,24)22-19-9-5-6-10-21(19)26-15-20(22)16-7-3-2-4-8-16/h2-14,20H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNNXXRUYIDGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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